3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C23H18O5. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a suitable catalyst. The reaction proceeds through a multicomponent condensation mechanism, often utilizing Meldrum’s acid as a key reagent . The reaction conditions usually involve the use of acetonitrile (MeCN) as the solvent and an acidic medium to facilitate the final formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromone
Uniqueness
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromenone core with a methoxyphenyl group and an oxoethoxy linkage allows for diverse reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H16O5/c1-25-15-8-6-14(7-9-15)20(23)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-21(18)12-16/h2-12H,13H2,1H3 |
InChI Key |
NYQSZSGLYQYAOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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